6-Iodo-2-methyl-indan-1-one
Description
Contextual Significance of Indanone Derivatives in Synthetic Methodologies
Indanone derivatives are a class of compounds characterized by a fused bicyclic structure, which includes a benzene (B151609) ring fused to a five-membered ring containing a ketone group. This structural motif is not only of academic interest but is also a core component in numerous natural products and pharmaceutically active molecules. mdpi.comrsc.orgsemanticscholar.org The versatility of the indanone scaffold makes it a valuable building block in organic synthesis. mdpi.com Its structure is found in natural products such as Caraphenol B and Pterosin B. mdpi.com
The reactivity of the ketone and the adjacent alpha-carbon, coupled with the aromatic ring, allows for a wide array of chemical transformations. These include cyclizations, ring expansions, and various functional group interconversions, making indanones key intermediates in the construction of complex molecular architectures. rsc.orgscispace.com Synthetic methodologies often exploit the indanone core to access fused and spirocyclic frameworks, which are prevalent in many biologically active compounds. rsc.orgsemanticscholar.org
Role of Halogenated Indanones in Complex Molecule Construction
The introduction of a halogen atom, such as iodine, onto the indanone framework significantly enhances its synthetic utility. Halogenated indanones, like 6-Iodo-2-methyl-indan-1-one, serve as versatile intermediates in a variety of coupling reactions. The carbon-iodine bond is relatively weak and susceptible to cleavage, making it an excellent leaving group in nucleophilic substitution reactions and a key participant in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.
This reactivity allows for the straightforward introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, at a specific position on the aromatic ring. This strategic functionalization is crucial for the construction of complex target molecules with defined regiochemistry. For instance, the cyclization of 3-arylpropionic acids containing halogen atoms on the aromatic system has been shown to proceed with relative ease to form the corresponding 1-indanones. beilstein-journals.orgnih.gov
Rationale for Dedicated Academic Inquiry into this compound
The specific compound, this compound, presents a unique combination of structural features that warrant dedicated investigation. The presence of the methyl group at the 2-position introduces a chiral center (if the molecule is not racemic), which is of significant interest in asymmetric synthesis and the development of stereoselective reactions. The iodo-substituent at the 6-position, as previously mentioned, provides a reactive handle for further molecular elaboration.
Academic inquiry into this particular molecule is driven by the potential to synthesize novel compounds with interesting biological or material properties. Research often focuses on exploring its reactivity in various chemical transformations and its utility as a key building block for more complex and potentially bioactive molecules.
Overview of Current Research Trajectories and Key Challenges for this compound
Current research involving this compound and related halogenated indanones is multifaceted. One major trajectory involves its use in the synthesis of precursors for pharmaceuticals and other biologically active compounds. For example, a related compound, 6-Iodo-7-methoxy-2,3-dihydroinden-1-one, is noted for its potential applications in pharmaceuticals and organic synthesis due to the reactivity imparted by both the iodine and methoxy (B1213986) groups. smolecule.com
A key challenge in the utilization of this compound lies in the development of efficient and stereoselective synthetic routes to the compound itself. While general methods for the synthesis of 1-indanones exist, achieving high yields and enantiomeric purity for specific substituted derivatives can be complex. beilstein-journals.orgnih.gov Furthermore, optimizing the conditions for subsequent reactions to avoid side reactions and ensure high regioselectivity remains an active area of research.
Below is a data table summarizing the key properties of this compound.
| Property | Value | Reference |
| IUPAC Name | 6-iodo-2-methyl-2,3-dihydro-1H-inden-1-one | sigmaaldrich.com |
| CAS Number | 1332608-72-6 | sigmaaldrich.com |
| Molecular Formula | C₁₀H₉IO | smolecule.com |
| Molecular Weight | 272.08 g/mol | smolecule.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | 97% | sigmaaldrich.com |
| Storage Temperature | Refrigerator | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9IO |
|---|---|
Molecular Weight |
272.08 g/mol |
IUPAC Name |
6-iodo-2-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9IO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3 |
InChI Key |
BBHMPUYKONKGAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1=O)C=C(C=C2)I |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 6 Iodo 2 Methyl Indan 1 One
Transformations Involving the Aryl Iodide Moiety
The carbon-iodine bond in 6-Iodo-2-methyl-indan-1-one is the most reactive site on the aromatic ring, making it a versatile handle for a variety of synthetic transformations.
Nucleophilic Aromatic Substitution Pathways
Direct nucleophilic aromatic substitution (SNAr) on the electron-rich benzene (B151609) ring of this compound is generally challenging under standard conditions. The presence of the electron-donating alkyl group and the lack of a strong electron-withdrawing group positioned ortho or para to the iodine atom deactivate the ring towards nucleophilic attack. However, under forcing conditions, such as high temperatures and pressures with strong nucleophiles, substitution may occur. More commonly, such transformations are achieved via transition-metal-catalyzed processes.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The aryl iodide functionality is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the 6-position of the indanone core.
Sonogashira Coupling: The Sonogashira reaction would enable the direct connection of a terminal alkyne to the indanone ring. This is typically achieved using a palladium catalyst, a copper(I) co-catalyst, and an amine base. This reaction is highly valuable for the synthesis of aryl alkynes.
Heck Reaction: In a Heck reaction, this compound would be coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted indanone with an alkenyl group at the 6-position.
| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst System | Expected Product Type |
| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 6-Aryl/Alkyl-2-methyl-indan-1-one |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 6-Alkynyl-2-methyl-indan-1-one |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 6-Alkenyl-2-methyl-indan-1-one |
Reductive Dehalogenation and Radical Reactions
The carbon-iodine bond can be cleaved under reductive conditions. Reductive dehalogenation can be accomplished using various reagents, such as hydrogen gas with a palladium catalyst (e.g., Pd/C), or dissolving metal reductions. This process would convert this compound into 2-methyl-indan-1-one.
The aryl iodide can also participate in radical reactions . For instance, under photolytic conditions or in the presence of a radical initiator, the C-I bond can undergo homolytic cleavage to form an aryl radical. This reactive intermediate can then participate in a variety of subsequent reactions, including hydrogen atom abstraction or addition to unsaturated systems.
Halogen-Metal Exchange Reactions
A common and useful transformation of aryl iodides is the halogen-metal exchange . This typically involves treating this compound with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. This reaction rapidly and cleanly replaces the iodine atom with a lithium atom, generating a highly reactive organolithium species. This intermediate can then be quenched with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce a variety of functional groups at the 6-position.
Reactivity of the Carbonyl Functionality (C1-ketone)
The ketone group at the C1 position of the indanone ring is a classic electrophilic site, susceptible to attack by nucleophiles.
Nucleophilic Additions and Conjugate Additions
Nucleophilic Additions: The carbonyl carbon of this compound is electrophilic and will readily undergo nucleophilic addition with a variety of reagents. For example, Grignard reagents (RMgX) and organolithium reagents (RLi) will add to the carbonyl to form tertiary alcohols after acidic workup. Reduction of the ketone with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol, 6-iodo-2-methyl-indan-1-ol.
| Nucleophilic Reagent | Product after Workup |
| Grignard Reagent (RMgX) | 1-Alkyl-6-iodo-2-methyl-indan-1-ol |
| Organolithium (RLi) | 1-Alkyl-6-iodo-2-methyl-indan-1-ol |
| Sodium Borohydride (NaBH₄) | 6-Iodo-2-methyl-indan-1-ol |
| Lithium Aluminum Hydride (LiAlH₄) | 6-Iodo-2-methyl-indan-1-ol |
Conjugate Additions: While this compound itself is not an α,β-unsaturated ketone, it can be a precursor to such systems. For instance, an aldol (B89426) condensation with an aromatic aldehyde could introduce a double bond in conjugation with the carbonyl group. Such a derivative would then be susceptible to conjugate (or Michael) addition by soft nucleophiles, such as cuprates, enamines, and thiols. This would result in the addition of the nucleophile to the β-carbon of the newly formed double bond.
Enolization and α-Functionalization Reactions
The presence of a carbonyl group in this compound allows for the formation of an enolate intermediate, which is a key reactive species for α-functionalization reactions. The acidity of the α-proton at the C2 position is enhanced by the adjacent carbonyl group, facilitating its removal by a suitable base to form the corresponding enolate. The regioselectivity of enolate formation is not a factor in this specific molecule, as there is only one α-carbon bearing a proton.
Once formed, the enolate can act as a nucleophile and react with various electrophiles to introduce functional groups at the α-position. Common α-functionalization reactions include alkylation, halogenation, and hydroxylation. For instance, the enolate of 2-methyl-indan-1-one can be expected to react with alkyl halides to introduce a new alkyl group at the C2 position.
A notable example of α-functionalization is the photobromination of 2-methyl-indanone, which yields monobromo, dibromo, and tribromo compounds in high yield researchgate.net. This suggests that this compound could undergo similar halogenation reactions at the C2 position. The reaction proceeds through the formation of an enol or enolate intermediate which then attacks the halogen.
Carbonyl Reductions and Oxidations
The carbonyl group of this compound is susceptible to both reduction and oxidation reactions, leading to the formation of alcohols or lactones, respectively.
Carbonyl Reduction: The ketone functionality can be reduced to a secondary alcohol, 6-iodo-2-methyl-indan-1-ol. This transformation can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel is another effective method. A specific example includes the reduction of 2-methyl-1-indanone (B98384) with diisobutylaluminium hydride (DIBAL-H) in toluene.
Carbonyl Oxidation: Oxidation of the carbonyl group in this compound can lead to a ring-expansion reaction known as the Baeyer-Villiger oxidation. In this reaction, a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is used to insert an oxygen atom adjacent to the carbonyl group, forming a lactone. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. For cyclic ketones, this results in a ring-expanded lactone wikipedia.orgrsc.org. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. In the case of this compound, the more substituted carbon (the benzylic carbon) would be expected to migrate, leading to the formation of a seven-membered lactone. The electronic nature of substituents on the aromatic ring can influence the rate of the Baeyer-Villiger rearrangement researchgate.net.
| Reaction Type | Reagent Example | Product Type |
| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Carbonyl Reduction | Diisobutylaluminium Hydride (DIBAL-H) | Secondary Alcohol |
| Carbonyl Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | Lactone |
Reactivity of the 2-Methyl Group and Indan-2-position
The methyl group at the C2 position and the C2 carbon itself are sites for potential functionalization through C(sp³)-H activation and reactions involving the stereocenter.
C(sp³)-H Activation and Functionalization
Recent advances in organometallic chemistry have enabled the direct functionalization of otherwise unreactive C(sp³)-H bonds. For 2-methyl aromatic ketones, palladium-catalyzed dual C-H functionalization has been reported researchgate.net. This methodology utilizes a weak chelation of the carbonyl group to direct the catalyst for selective activation of the ortho-methyl C(sp³)-H bond. The reaction can proceed through a two-fold C-H activation to generate a five-membered cyclic ring in the presence of a suitable coupling partner like a maleimide (B117702) researchgate.net. This suggests a potential pathway for the functionalization of the 2-methyl group in this compound, leading to the formation of more complex polycyclic structures.
Stereocenter-Involving Reactions at C2
The C2 carbon in this compound is a stereocenter. Reactions that proceed through a planar enolate intermediate can lead to racemization if the C2 position is the only stereocenter. However, if other stereocenters are present in the molecule or if a chiral catalyst or auxiliary is used, stereoselective reactions can be achieved.
For instance, enantioselective synthesis of C1- and C2-symmetric spirobiindanones has been accomplished through an intramolecular enolate C-acylation directed by a chiral ammonium (B1175870) counterion researchgate.net. This demonstrates that stereocontrol at the C2 position of an indanone ring is feasible. Such strategies could potentially be applied to this compound to synthesize enantiomerically enriched products.
Skeletal Rearrangements and Ring Transformations
The indanone skeleton of this compound can undergo various rearrangement and ring-transformation reactions, often under acidic or photochemical conditions, leading to the formation of different carbocyclic and heterocyclic systems.
One common transformation of indanones is ring expansion. For example, a base-promoted ring expansion of 2-substituted 1-indanones with a tetramethylsilyl (TMS)-substituted alkyne has been developed to prepare benzocycloheptene (B12447271) systems rsc.org. A plausible mechanism involves the nucleophilic attack of the indanone enolate on the alkyne, followed by an intramolecular addition and a retro-aldol type reaction rsc.org.
Another notable rearrangement is the Beckmann rearrangement of indanone oximes. The oxime of 1-indanone (B140024), when treated with a Lewis acid like aluminum chloride, can rearrange to form a lactam, specifically a 3,4-dihydroquinolin-2(1H)-one scielo.br. This reaction proceeds via the migration of the group anti to the hydroxyl group on the oxime. For the oxime of this compound, this would likely involve the migration of the C2-substituted carbon, leading to a ring-expanded nitrogen-containing heterocycle. Interestingly, under certain conditions, the Beckmann rearrangement of 6-methoxyindanone oximes can lead to unexpected products like 2-sulfonyloxyindanone and a dimeric product nih.gov.
Photochemical reactions can also induce skeletal rearrangements. For example, certain 1-indanones undergo photochemical di-π-methane rearrangements upon irradiation, leading to the formation of pentacyclic products organic-chemistry.org.
| Reaction Type | Conditions/Reagents | Resulting Structure |
| Ring Expansion | Base, TMS-alkyne | Benzocycloheptene |
| Beckmann Rearrangement | Lewis Acid (on oxime) | Dihydroquinolinone (Lactam) |
| Photochemical Rearrangement | UV irradiation | Pentacyclic products |
Detailed Mechanistic Studies of Key Transformations
The mechanisms of several key transformations involving the indanone scaffold have been investigated through experimental and computational studies, providing insights into the reactivity of compounds like this compound.
Mechanism of the Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation proceeds through the formation of a Criegee intermediate, which is formed by the nucleophilic addition of the peroxy acid to the protonated carbonyl group. The rate-determining step is the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom, with the migratory aptitude depending on the ability of the group to stabilize a positive charge wikipedia.orgorganic-chemistry.org. Theoretical studies on substituted acetophenones have shown that electron-donating groups on the migrating aryl ring can accelerate the migration step to the point where the initial addition of the peroxy acid becomes the rate-determining step researchgate.netresearchgate.net. The iodine atom at the 6-position of the indanone ring, being electron-withdrawing, would be expected to disfavor the migration of the aromatic ring.
Mechanism of Palladium-Catalyzed C-H Activation: Mechanistic studies of palladium-catalyzed C-H olefination of aromatic compounds suggest that the C-H activation step is often rate-limiting. The role of ligands is crucial, and they can trigger the formation of more reactive cationic palladium species nih.gov. For the dual C-H activation of 2-methyl aromatic ketones, a plausible mechanism involves the initial weak chelation of the carbonyl oxygen to the palladium catalyst, which directs the activation of the benzylic C-H bond of the methyl group. This is followed by a second C-H activation at the meta-position of the aromatic ring researchgate.net.
Mechanism of Acid-Catalyzed Enolization: The acid-catalyzed enolization of ketones proceeds through the initial protonation of the carbonyl oxygen, which increases the acidity of the α-protons. A base, which can be the solvent or the conjugate base of the acid catalyst, then removes an α-proton to form the enol acs.orgkhanacademy.orglibretexts.org. The rate of enolization can be influenced by the steric and electronic properties of the substituents on the ketone.
Advanced Spectroscopic and Structural Elucidation of 6 Iodo 2 Methyl Indan 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy would be an indispensable tool for the complete structural assignment of 6-Iodo-2-methyl-indan-1-one in solution. A combination of one-dimensional and multi-dimensional NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
Multi-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Complete Assignment
A suite of 2D NMR experiments would be essential for the complete assignment of the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, the methine proton at position 2 would show a correlation to the methyl protons at the same position and the diastereotopic methylene protons at position 3.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, providing a clear map of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be instrumental in piecing together the carbon skeleton and confirming the substitution pattern on the aromatic ring. For example, correlations would be expected from the aromatic protons to the quaternary carbons of the indanone core.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. This could help in determining the preferred conformation of the five-membered ring and the orientation of the methyl group.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 1 | - | ~200 (C=O) | H-2, H-7a |
| 2 | ~2.8 (m) | ~40 | C-1, C-3, C-3a, C-CH₃ |
| 2-CH₃ | ~1.2 (d) | ~15 | C-2, C-3 |
| 3 | ~3.0 (dd), ~2.6 (dd) | ~35 | C-1, C-2, C-3a |
| 3a | - | ~150 | H-3, H-4 |
| 4 | ~7.5 (d) | ~130 | C-3a, C-5, C-7a |
| 5 | ~7.8 (dd) | ~140 | C-4, C-6, C-7 |
| 6 | - | ~95 | H-5, H-7 |
| 7 | ~7.6 (d) | ~138 | C-5, C-6, C-7a |
Variable Temperature NMR for Conformational Dynamics
The five-membered ring of the indanone scaffold is not planar and can undergo conformational changes. Variable temperature (VT) NMR studies would be employed to investigate these dynamics. By recording NMR spectra at different temperatures, it would be possible to observe changes in chemical shifts, coupling constants, and line shapes. If the rate of conformational exchange is within the NMR timescale, coalescence of signals might be observed, from which the energy barrier for the conformational change could be calculated.
Solid-State NMR for Crystalline Forms
Solid-state NMR (ssNMR) spectroscopy would provide valuable information about the structure and dynamics of this compound in the crystalline state. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. Cross-polarization magic-angle spinning (CP-MAS) experiments would be used to obtain high-resolution ¹³C spectra, and techniques like dipolar dephasing could help in distinguishing between protonated and non-protonated carbons.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Obtaining suitable single crystals of this compound would be a prerequisite for this analysis.
Precise Molecular Geometry and Conformation in the Solid State
A successful X-ray diffraction experiment would yield a detailed model of the molecule, providing precise bond lengths, bond angles, and torsion angles. This would confirm the connectivity of the atoms and reveal the exact conformation of the five-membered ring (e.g., envelope or twist conformation) and the relative stereochemistry at the C2 position.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 12.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 983.04 |
Vibrational Spectroscopy (FT-IR, Raman) for Structural and Conformational Insights
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. gatewayanalytical.comthermofisher.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about the vibrational modes based on changes in the polarizability of the molecule. gatewayanalytical.com These two techniques are often complementary, as some vibrational modes may be more active in IR while others are more intense in Raman spectra.
The vibrational spectrum of this compound is characterized by a series of distinct bands corresponding to the stretching and bending vibrations of its constituent bonds and functional groups. A detailed analysis of these bands, often supported by computational methods like Density Functional Theory (DFT), allows for a comprehensive assignment of the observed vibrational frequencies. researchgate.netbiointerfaceresearch.comnih.gov
Expected Vibrational Modes for this compound:
| Functional Group/Bond | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C=O (Carbonyl) | Stretching | 1700 - 1720 | Strong | Medium |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium | Strong |
| C-H (Aliphatic - CH₃, CH) | Stretching | 2850 - 3000 | Medium-Strong | Medium-Strong |
| C-C (Aromatic Ring) | Stretching | 1450 - 1600 | Medium-Strong | Strong |
| C-I (Iodo group) | Stretching | 500 - 600 | Medium | Strong |
| CH₃ | Bending (asymmetric & symmetric) | 1375 - 1470 | Medium | Medium |
| CH (in-plane bend) | Bending | 1000 - 1300 | Medium | Weak |
| Aromatic C-H | Out-of-plane Bending | 750 - 900 | Strong | Weak |
Carbonyl Stretching (C=O): The most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the range of 1700-1720 cm⁻¹. The position of this band can be influenced by conjugation and ring strain.
C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the methyl and methine groups are expected between 2850 and 3000 cm⁻¹. scialert.net
Aromatic Ring Vibrations: The benzene (B151609) ring gives rise to characteristic C-C stretching vibrations in the 1450-1600 cm⁻¹ region. scialert.net
C-I Stretching: The C-I stretching vibration is expected to appear at lower frequencies, typically in the 500-600 cm⁻¹ range, and is often more prominent in the Raman spectrum.
Methyl Group Vibrations: The methyl group will exhibit characteristic symmetric and asymmetric bending vibrations around 1375 cm⁻¹ and 1460 cm⁻¹, respectively. derpharmachemica.com
Conformational insights can be gleaned from subtle shifts in vibrational frequencies and the appearance of new bands. For instance, different conformations of the five-membered ring could lead to slight variations in the vibrational spectrum.
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways upon ionization. researchgate.net In the case of this compound, electron ionization (EI) or electrospray ionization (ESI) can be employed to generate the molecular ion, which then undergoes fragmentation. chemguide.co.uklibretexts.org
The fragmentation of the molecular ion provides valuable structural information. The resulting fragment ions are detected based on their mass-to-charge ratio (m/z), and the high resolution of the instrument allows for the determination of their elemental formulas. nih.gov
Plausible Fragmentation Pathways for this compound:
The fragmentation of this compound is expected to be driven by the presence of the iodine atom, the carbonyl group, and the alkyl-substituted ring system.
Loss of Iodine: A primary and highly probable fragmentation pathway involves the cleavage of the C-I bond, leading to the loss of an iodine radical (•I) and the formation of a [M-I]⁺ ion. This is due to the relative weakness of the C-I bond.
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group (alpha-cleavage) is a common fragmentation pattern for ketones. youtube.com This can result in the loss of a methyl radical (•CH₃) or an ethyl fragment from the five-membered ring.
Loss of CO: The molecular ion can undergo decarbonylation, leading to the loss of a neutral carbon monoxide (CO) molecule.
Cleavage of the Indanone Ring: The five-membered ring can undergo cleavage, leading to various smaller fragment ions.
Halogen-Specific Isotope Patterns: The presence of iodine (¹²⁷I) will result in a monoisotopic peak for iodine-containing fragments.
Table of Plausible Fragment Ions:
| m/z (nominal) | Plausible Formula | Plausible Structure/Origin |
| 272 | C₁₀H₉IO | Molecular Ion [M]⁺ |
| 145 | C₁₀H₉O⁺ | Loss of Iodine radical (•I) from [M]⁺ |
| 257 | C₉H₆IO⁺ | Loss of methyl radical (•CH₃) from [M]⁺ |
| 244 | C₁₀H₉I⁺ | Loss of carbon monoxide (CO) from [M]⁺ |
| 117 | C₉H₉⁺ | Indenyl cation, from further fragmentation |
| 91 | C₇H₇⁺ | Tropylium ion, a common aromatic fragment researchgate.net |
The precise masses of these fragment ions, as determined by HRMS, can confirm their elemental compositions and support the proposed fragmentation pathways.
Chiroptical Spectroscopy for Enantiomeric Characterization (e.g., Circular Dichroism)
Due to the presence of a chiral center at the C2 position, this compound can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for distinguishing between these enantiomers. rsc.orgarxiv.org
Circular dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. dtu.dk An achiral molecule will not exhibit a CD spectrum, while enantiomers will produce mirror-image CD spectra.
The key chromophore in this compound is the carbonyl group of the ketone. The n→π* electronic transition of the carbonyl group is electronically forbidden but magnetically allowed, and it typically gives rise to a distinct Cotton effect in the CD spectrum, usually observed in the 280-320 nm region. The sign and magnitude of this Cotton effect are highly sensitive to the stereochemical environment around the carbonyl group.
Expected Circular Dichroism Data:
| Enantiomer | Expected Sign of Cotton Effect (n→π)* | Rationale |
| (R)-6-Iodo-2-methyl-indan-1-one | Positive or Negative | Dependent on the preferred conformation and the application of the Octant Rule. |
| (S)-6-Iodo-2-methyl-indan-1-one | Opposite to (R)-enantiomer | Enantiomers exhibit mirror-image CD spectra. |
By comparing the experimentally measured CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of a given enantiomer can be determined.
Theoretical and Computational Chemistry Studies of 6 Iodo 2 Methyl Indan 1 One
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a widely used computational quantum mechanical method for examining the electronic structure of molecules. jmchemsci.com It is employed to compute ground-state energies, molecular geometries, and other properties, providing a balance between accuracy and computational cost, making it suitable for molecules of this size. jmchemsci.comresearchgate.net
The electronic properties of 6-Iodo-2-methyl-indan-1-one can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. scispace.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability. researchgate.net A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. scispace.com For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the iodine atom, while the LUMO is likely centered on the electron-deficient carbonyl group of the indanone core. This distribution indicates the probable sites for electrophilic and nucleophilic attacks, respectively. mdpi.com
Table 1: Illustrative Frontier Orbital Energies for an Indanone Derivative
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.85 | Associated with electron-donating capabilities |
| LUMO | -1.92 | Associated with electron-accepting capabilities |
| HOMO-LUMO Gap | 4.93 | Indicator of chemical reactivity and stability |
Note: The values presented are representative for a similar heterocyclic ketone and are used for illustrative purposes. Actual values for this compound would require specific DFT calculations.
A fundamental step in computational analysis is geometric optimization, which involves finding the lowest energy arrangement of atoms in the molecule. materialsciencejournal.org For this compound, this process would determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The cyclopentanone (B42830) ring in the indanone structure is non-planar, leading to the possibility of different conformations.
Computational methods can map the conformational energy landscape to identify various stable conformers and the energy barriers between them. For this compound, the orientation of the methyl group at the C2 position (axial vs. equatorial-like) would be a key conformational feature. Variable-temperature NMR studies, complemented by DFT calculations, can help detect and quantify the energetics of such conformational flexibilities in solution.
DFT calculations are highly effective in predicting spectroscopic properties. By calculating the magnetic shielding tensors, it is possible to predict the 1H and 13C NMR chemical shifts for this compound. nih.gov These theoretical predictions can be compared with experimental data to confirm the molecular structure and assign specific resonances.
Similarly, the calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. researchgate.net Comparing the computed frequencies with experimental spectra helps in the identification of characteristic functional group vibrations, such as the C=O stretch of the ketone and vibrations associated with the substituted aromatic ring. researchgate.net Scaling factors are often applied to the calculated frequencies to correct for systematic errors inherent in the computational methods. nist.gov
Table 2: Predicted vs. Experimental Vibrational Frequencies for a Representative Ketone
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(C=O) | 1725 | 1710 | Carbonyl Stretch |
| ν(C=C) | 1605 | 1595 | Aromatic Ring Stretch |
| ν(C-I) | 650 | 640 | Carbon-Iodine Stretch |
| ν(C-H) | 3050 | 3040 | Aromatic C-H Stretch |
Note: Data is illustrative. Specific calculations are required for this compound.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, providing insights into reaction pathways and the structures of transient species like transition states. mdpi.com
For reactions involving this compound, such as nucleophilic substitution at the iodine-bearing carbon or addition to the carbonyl group, DFT can be used to map the potential energy surface (PES). This involves identifying the reactants, products, any intermediates, and the transition states that connect them. mdpi.com
By calculating the energies of these stationary points, an energy profile for the reaction can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is critical for understanding the reaction kinetics. mdpi.com It also shows whether the reaction is exothermic or endothermic.
Many reactions can potentially yield multiple products. Computational models are powerful tools for predicting the regioselectivity and stereoselectivity of such reactions. rsc.org For instance, in an electrophilic aromatic substitution on the benzene (B151609) ring of this compound, calculations can determine which position is most favorable for substitution by comparing the activation energies of the different possible pathways. researchgate.net
Similarly, if a reaction creates a new chiral center, the energy profiles for the formation of different stereoisomers can be computed. The transition state leading to the major product will typically have a lower energy than the transition states leading to minor products. mdpi.com These predictions are guided by analyzing both steric and electronic factors within the calculated transition state structures. researchgate.netmdpi.com
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations serve as a powerful "computational microscope" to investigate the atomic-level motion and interactions of molecules over time. nih.gov An MD simulation of this compound would provide significant insights into its conformational flexibility, dynamic behavior, and the influence of surrounding solvent molecules.
A typical simulation protocol would involve using a well-established force field, such as the General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF), which are parameterized for a wide variety of small organic molecules. nih.gov The molecule would be placed in a simulation box and solvated with an explicit solvent model (e.g., TIP3P for water, or models for methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO)) to mimic solution-phase conditions. The system would then be subjected to energy minimization, followed by equilibration and a production run (e.g., 100-200 nanoseconds) under constant temperature and pressure (NPT ensemble).
Dynamic Behavior
The simulation trajectory would reveal the intrinsic dynamics of the molecule. The bicyclic indanone core is largely rigid, but the five-membered cyclopentanone ring possesses a degree of conformational flexibility, likely exhibiting puckering motions. The methyl group at the chiral C2 position would display free rotation. Analysis of Root Mean Square Fluctuation (RMSF) for each atom would quantify the flexibility of different molecular regions. Atoms in the methyl group are expected to show the highest RMSF values, while atoms within the fused aromatic ring would be the most constrained.
Interactive Data Table: Theoretical Root Mean Square Fluctuation (RMSF) of this compound Atoms This table presents hypothetical RMSF values to illustrate expected atomic fluctuations during a simulation.
Solvent Effects
The nature of the solvent is expected to profoundly influence the behavior of this compound. The polar carbonyl group is a primary site for solute-solvent interactions. In protic polar solvents like water or methanol, strong hydrogen bonds would form with the carbonyl oxygen. In aprotic polar solvents like DMSO, strong dipole-dipole interactions would dominate.
The structure of the solvent shell can be analyzed using Radial Distribution Functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. The RDF between the carbonyl oxygen and the hydrogen atoms of water would likely show a sharp, high-intensity peak at approximately 1.8-2.0 Å, indicative of a well-ordered first solvation shell and strong hydrogen bonding. frontiersin.orgresearchgate.net In contrast, a nonpolar solvent like cyclohexane (B81311) would interact via weaker van der Waals forces, resulting in a less structured and more diffuse solvation shell. These interactions can subtly alter the conformational preferences of the molecule. nih.govnih.gov
Interactive Data Table: Theoretical Radial Distribution Function (g(r)) Peak Maxima for Solvents Around the Carbonyl Oxygen This table presents hypothetical RDF data to illustrate the expected structuring of different solvents around the polar carbonyl group.
QSAR (Quantitative Structure-Activity Relationship) Studies in a Chemical Reactivity Context
Beyond biological applications, QSAR modeling can be a valuable tool for predicting the chemical reactivity of a series of related compounds. nih.govrsc.org For this compound, a relevant chemical transformation is nucleophilic aromatic substitution (SNAr), where the iodine atom is displaced by a nucleophile. A QSAR model could correlate the rate of this reaction with structural and electronic properties of the indanone substrate.
A hypothetical QSAR study would involve synthesizing or computationally generating a series of 6-halo-2-methyl-indan-1-ones (where the halogen is F, Cl, Br, I) and other substituted analogs. The reactivity of these compounds towards a model nucleophile (e.g., methoxide) would be determined experimentally or calculated to generate the dependent variable for the model (e.g., log(krel), the logarithm of the relative reaction rate).
Descriptor Calculation and Model Development
A range of molecular descriptors would be calculated for each analog using quantum chemistry methods (e.g., Density Functional Theory). Key descriptors for modeling SNAr reactivity would likely include: rsc.orgchemrxiv.orgresearchgate.net
Electronic Descriptors:
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy facilitates attack by a nucleophile.
Partial Atomic Charge (q): The charge on the ipso-carbon (the carbon bonded to the iodine). A more positive charge enhances susceptibility to nucleophilic attack.
Molecular Electrostatic Potential (ESP): The ESP value at the nucleus of the ipso-carbon, providing a measure of its electrophilicity.
Quantum Chemical Descriptors:
Electron Affinity (EA): The energy released when an electron is added to the molecule, indicating its ability to accept electron density during the formation of the Meisenheimer intermediate. researchgate.net
C-I Bond Dissociation Energy: The energy required to break the carbon-iodine bond.
Using multiple linear regression, a hypothetical QSAR model could be formulated:
log(k_rel) = c₀ + c₁ * E(LUMO) + c₂ * q(C_ipso) + c₃ * EA
Based on chemical principles, the coefficients c₁ would be expected to be negative (faster reaction with lower LUMO energy), while c₂ and c₃ would be positive (faster reaction with a more electrophilic carbon center and higher electron affinity).
Interactive Data Table: Hypothetical Data for a QSAR Model of SNAr Reactivity This table presents plausible, theoretically-derived data for a set of 6-substituted-2-methyl-indan-1-ones to illustrate the development of a reactivity QSAR model.
Applications of 6 Iodo 2 Methyl Indan 1 One As a Versatile Synthetic Building Block
Role in the Total Synthesis of Complex Organic Molecules
A comprehensive search of chemical databases and academic journals did not yield specific instances where 6-Iodo-2-methyl-indan-1-one has been utilized as a key precursor in the total synthesis of complex natural products or other intricate organic molecules. While the synthesis of various functionalized indanones is well-documented, the subsequent application of this particular iodo-substituted derivative in multi-step synthetic sequences towards complex targets is not explicitly detailed.
As a Precursor to Highly Functionalized Indanone-Based Scaffolds
Theoretically, the iodo group at the 6-position of the indanone ring offers a handle for various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, leading to highly functionalized indanone scaffolds. The methyl group at the 2-position could influence the stereochemical outcome of reactions at the adjacent carbonyl group. However, specific examples of such transformations starting from this compound are not reported in the reviewed literature.
Integration into Convergent Synthetic Strategies for Polycyclic Systems
Convergent synthesis, a strategy that involves the assembly of a complex molecule from several independently prepared fragments, could potentially employ a functionalized indanone piece derived from this compound. The iodo-substituent would be advantageous for coupling with other molecular fragments. Despite the theoretical potential, no published synthetic routes showcasing the integration of this specific compound into such strategies for the construction of polycyclic systems were identified.
Precursor for Advanced Organic Materials
The application of this compound as a monomer or intermediate in the development of advanced organic materials is not described in the available literature.
Monomer or Intermediate in Polymer Chemistry (e.g., functional polymers)
The potential for this compound to act as a monomer in polymerization reactions, for instance, through cross-coupling polymerization of the aryl iodide, is a plausible concept. This could lead to the formation of functional polymers with specific electronic or physical properties. Nevertheless, there is no evidence in the scientific literature of this compound being used for such purposes.
Component in Optoelectronic or Supramolecular Materials (if academic literature supports)
The synthesis of organic materials with interesting optoelectronic or supramolecular properties often relies on building blocks with specific functionalities that can influence their electronic structure and intermolecular interactions. While the indanone core and the iodo-substituent could, in principle, be incorporated into such materials, there are no academic studies that report the use of this compound in the design or synthesis of optoelectronic or supramolecular materials.
Ligand Synthesis and Coordination Chemistry (if relevant to specific academic studies)
There is no information available in the scientific literature to suggest that this compound has been used in the synthesis of ligands for coordination chemistry. The development of new ligands is a crucial area of research in inorganic and organometallic chemistry, but this particular indanone derivative has not been reported as a precursor for such molecules.
Advanced Analytical Methodologies for 6 Iodo 2 Methyl Indan 1 One and Its Derivatives
Chromatographic Separation and Purification Techniques
Chromatography is the cornerstone for the isolation and purification of 6-Iodo-2-methyl-indan-1-one from reaction mixtures and for the separation of its derivatives. The choice of technique is dictated by the physicochemical properties of the analyte and the analytical goal.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating compounds based on their hydrophobicity.
Method development for this compound typically involves a systematic approach to optimize separation parameters. This includes the selection of an appropriate stationary phase, most commonly a C18 (octadecylsilane) column, which provides excellent retention and resolution for aromatic compounds. The mobile phase composition, a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, is adjusted to achieve the desired retention time and peak shape. A buffer may be added to control the pH and improve peak symmetry. Detection is commonly performed using a UV detector, set at a wavelength where the indanone chromophore exhibits maximum absorbance.
Validation of the developed HPLC method is crucial and is performed according to established guidelines to ensure linearity, precision, accuracy, and robustness. The limit of detection (LOD) and limit of quantification (LOQ) are also determined to define the sensitivity of the method.
Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (approx. 25 °C) |
| Run Time | 15 min |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound may have limited volatility, GC analysis can be employed, particularly for more volatile derivatives or impurities. The standard for the analysis of organohalogens is often gas chromatography with a suitable detector. chromatographyonline.com
A typical GC method utilizes a fused-silica capillary column with a non-polar stationary phase, such as a 5% phenyl polymethylsiloxane. The oven temperature is programmed to ramp from a lower to a higher temperature to ensure the efficient separation of compounds with different boiling points. A key component for analyzing halogenated compounds is the detector. The Electron Capture Detector (ECD) is highly sensitive and selective for electronegative compounds, making it ideal for detecting iodinated molecules at trace levels. chromatographyonline.com For structural identification, a mass spectrometer is used as the detector (GC-MS).
Table 2: Typical Gas Chromatography (GC) Method Parameters
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen, constant flow |
| Inlet Temperature | 280 °C |
| Oven Program | Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |
| Detector Temperature | 320 °C (ECD) |
Chiral Chromatography for Enantiomeric Purity Assessment
The presence of a chiral center at the C2 position of the indanone ring means that this compound can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, assessing the enantiomeric purity is crucial. Standard chromatographic techniques like RP-HPLC cannot separate enantiomers because they have identical physical properties in a non-chiral environment.
Chiral chromatography is the definitive method for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for this purpose. The mobile phase is typically a non-polar solvent mixture, such as hexane (B92381) and isopropanol. The development of a chiral separation method involves screening different types of chiral columns and optimizing the mobile phase composition to achieve baseline resolution of the enantiomeric peaks.
Table 3: Example Chiral HPLC Method for Enantiomeric Purity
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Advanced hyphenated techniques (e.g., GC-MS, LC-MS) for complex mixture analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation power of GC with the definitive identification capabilities of MS. env.go.jp It is the method of choice for many halogenated organic compounds. chromatographyonline.com As components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern (mass spectrum) serves as a molecular fingerprint, allowing for unambiguous identification by comparison with spectral libraries or through interpretation. A GC-MS protocol for related polycyclic aromatic compounds utilized a 5% phenyl polymethylsiloxane column with a temperature ramp up to 320 °C and electron ionization at 70 eV. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for compounds that are not amenable to GC. LC-MS combines the separation capabilities of HPLC with the mass analysis of MS. It provides crucial molecular weight information and, with tandem mass spectrometry (MS/MS), can yield detailed structural data. For iodinated compounds, LC-MS has been successfully used for separation and identification.
Trace Analysis and Detection Methods
The detection and quantification of this compound at trace levels are often necessary, for instance, in environmental monitoring or metabolite studies. Achieving high sensitivity requires specialized analytical strategies.
For GC analysis, the use of an Electron Capture Detector (ECD) provides exceptional sensitivity for halogenated compounds. chromatographyonline.com This detector can measure concentrations at picogram levels or lower.
To enhance sensitivity, sample preparation often includes a pre-concentration step. env.go.jp Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to isolate the analyte from a large volume of a dilute sample matrix and concentrate it into a small volume of solvent for injection. For volatile halogenated compounds in water, purge-and-trap methods can be employed to achieve very low detection limits, often in the parts-per-billion (ppb) range.
Future Research Directions and Emerging Opportunities for 6 Iodo 2 Methyl Indan 1 One
Development of Sustainable and Eco-Friendly Synthetic Routes
The traditional synthesis of 6-Iodo-2-methyl-indan-1-one typically involves the electrophilic iodination of 2-methyl-indan-1-one. This process often relies on molecular iodine in the presence of an oxidizing agent, such as nitric or sulfuric acid, and is commonly carried out in organic solvents like acetic acid or dichloromethane (B109758) at elevated temperatures. While effective, these methods present several drawbacks from a green chemistry perspective, including the use of harsh reagents and chlorinated solvents.
Future research is expected to focus on developing more sustainable and eco-friendly synthetic protocols. This includes the exploration of:
Catalytic Systems: The use of catalysts can lead to higher efficiency and reduce waste. Research into both homogeneous and heterogeneous catalysts for the iodination of 2-methyl-indan-1-one could lead to milder reaction conditions and improved selectivity. For instance, the development of recyclable solid-supported iodine reagents or metal-catalyzed C-H activation/iodination could significantly enhance the environmental profile of the synthesis.
Alternative Solvents: A shift away from hazardous organic solvents is a key principle of green chemistry. Investigating the use of greener alternatives such as bio-based solvents, ionic liquids, or even water for the synthesis of this compound would be a significant step forward.
Flow Chemistry: Continuous flow technologies offer advantages in terms of scalability, safety, and process control. An industrial-scale synthesis of this compound could be optimized for yield and purity using continuous flow reactors and automated systems.
| Synthesis Approach | Traditional Method | Potential Sustainable Alternative |
| Iodinating Agent | Iodine with strong oxidizing agent | Solid-supported iodine reagents, electrochemically generated iodine |
| Catalyst | Often stoichiometric acid | Recyclable heterogeneous catalysts (e.g., zeolites) |
| Solvent | Dichloromethane, Acetic Acid | Bio-based solvents, Ionic Liquids, Water |
| Energy Input | Conventional heating | Microwave irradiation, Ultrasonic energy |
| Process | Batch processing | Continuous flow synthesis |
Exploration of Novel Chemical Transformations and Reactivity Patterns
The reactivity of this compound is primarily dictated by its two key functional groups: the aryl iodide and the ketone. While classical reactions such as nucleophilic substitution of the iodine and reduction of the carbonyl group are known, there is significant scope for exploring novel transformations.
The aryl iodide moiety makes this compound an excellent candidate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a diverse array of substituents at the 6-position, leading to a vast library of novel indanone derivatives.
Future research could delve into more modern and less conventional transformations, including:
Photoredox Catalysis: This rapidly developing field of organic chemistry uses visible light to initiate single-electron transfer processes, enabling unique and often challenging transformations under mild conditions. this compound could be a substrate for photoredox-mediated reactions, such as C-H functionalization of the indanone core or novel coupling reactions involving the aryl iodide.
C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Research into transition-metal-catalyzed C-H activation at positions ortho to the existing substituents on the aromatic ring of this compound could provide new routes to polysubstituted indanones.
Derivatization of the Ketone: Beyond simple reduction or Grignard addition, the ketone functionality can be used to construct more complex architectures. For example, tandem reactions involving an initial transformation at the ketone followed by a cyclization or rearrangement could lead to novel heterocyclic systems fused to the indanone framework.
| Reaction Type | Reagents/Catalysts | Potential Products |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 6-Aryl-2-methyl-indan-1-ones |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 6-Alkynyl-2-methyl-indan-1-ones |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 6-Amino-2-methyl-indan-1-ones |
| Photoredox Catalysis | Photocatalyst, Light source | Novel functionalized indanones |
Integration with Machine Learning and AI for Reaction Prediction and Optimization
For this compound, AI and ML could be applied in several ways:
Reaction Prediction: Machine learning models can be trained on large databases of chemical reactions to predict the likelihood of success for a novel transformation. preprints.orgmdpi.com For instance, an AI model could predict the optimal catalyst and reaction conditions for a challenging cross-coupling reaction involving this compound.
Yield Optimization: Bayesian optimization and other algorithms can efficiently explore a multidimensional parameter space (e.g., temperature, concentration, catalyst loading) to identify the conditions that maximize the yield of a desired product. rsc.org This could be particularly useful for optimizing the synthesis of this compound itself or its derivatives.
Retrosynthetic Analysis: AI-powered tools can propose novel synthetic routes to complex molecules. By inputting a target molecule that uses this compound as a building block, these tools could suggest innovative and efficient synthetic pathways.
The integration of AI with automated synthesis platforms could enable the rapid, autonomous discovery and optimization of reactions involving this compound. mdpi.com
Design and Synthesis of New Structural Analogues for Fundamental Chemical Studies
This compound serves as an excellent platform for the design and synthesis of new structural analogues for fundamental chemical studies. By systematically modifying its structure, researchers can probe the effects of various substituents on the molecule's electronic properties, reactivity, and biological activity.
Future research in this area could focus on:
Varying the Halogen: Replacing the iodine atom with other halogens (bromine, chlorine, or fluorine) would allow for a systematic study of the halogen's influence on the reactivity of the C-X bond in cross-coupling reactions and its potential to participate in halogen bonding.
Modifying the Alkyl Group: The methyl group at the 2-position could be replaced with other alkyl or functionalized groups to study steric and electronic effects on the reactivity of the adjacent ketone.
Altering the Aromatic Substitution Pattern: Synthesizing isomers with the iodo and methyl groups at different positions on the indanone scaffold would provide valuable insights into structure-property relationships.
These fundamental studies are crucial for building a deeper understanding of the chemical behavior of substituted indanones and for informing the rational design of new molecules with desired properties for applications in medicinal chemistry and materials science.
Q & A
Basic Question: What are the optimal synthetic routes for preparing 6-Iodo-2-methyl-indan-1-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves halogenation of a pre-functionalized indanone scaffold. A common approach is electrophilic iodination using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance electrophilic substitution.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side products.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended. Validate purity via HPLC or TLC.
Basic Question: How should researchers assess the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic validation :
- ¹H/¹³C NMR : Confirm regioselectivity of iodination by analyzing aromatic proton shifts (e.g., deshielding at C6) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns (iodine has a distinct isotopic signature).
- Crystallography : Single-crystal X-ray diffraction (SHELX or ORTEP-III) resolves stereochemical ambiguities .
Advanced Question: How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound derivatives?
Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies include:
- Variable-temperature NMR : Detect conformational flexibility in solution.
- DFT calculations : Compare computed NMR chemical shifts (Gaussian or ORCA) with experimental data .
- Twinned crystal refinement : Use SHELXL to model disordered regions in XRD data .
Advanced Question: What experimental designs are recommended to study the regioselectivity of nucleophilic substitution in this compound?
Methodological Answer:
- Competitive kinetic studies : Compare reaction rates of this compound with analogs (e.g., 6-Bromo or 6-Chloro derivatives) under identical conditions .
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to track proton transfer mechanisms.
- Computational modeling : Employ Gaussian to calculate Fukui indices and predict electrophilic sites .
Advanced Question: How can researchers design enantioselective syntheses of chiral derivatives of this compound?
Methodological Answer:
- Chiral auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinones) to control stereochemistry during substitution.
- Asymmetric catalysis : Use Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) .
- Circular dichroism (CD) : Validate enantiomeric excess (ee) post-synthesis.
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
- Ventilation : Perform iodination reactions in a fume hood to avoid inhalation of iodine vapors.
- Waste disposal : Neutralize residual iodine with sodium thiosulfate before disposal .
Advanced Question: How can researchers investigate the environmental persistence of this compound in indoor surface chemistry studies?
Methodological Answer:
- Adsorption experiments : Use quartz crystal microbalance (QCM) to measure compound adhesion to silica or cellulose surfaces .
- Oxidative degradation : Expose the compound to ozone or UV light and monitor decomposition via LC-MS.
- Microspectroscopic imaging : Analyze surface reactivity using AFM-IR or Raman microscopy .
Advanced Question: What strategies mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design to optimize reagent stoichiometry, solvent ratios, and reaction time .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR for real-time reaction tracking.
- Statistical analysis : Perform ANOVA to identify critical process parameters .
Basic Question: How should researchers validate the biological activity of this compound in enzyme inhibition assays?
Methodological Answer:
- Dose-response curves : Test compound efficacy at concentrations ranging from 1 nM to 100 µM.
- Control experiments : Include a known inhibitor (e.g., staurosporine for kinases) and solvent-only controls.
- Data normalization : Express activity as % inhibition relative to positive/negative controls .
Advanced Question: What computational tools are suitable for modeling the thermodynamic stability of this compound polymorphs?
Methodological Answer:
- Crystal structure prediction (CSP) : Use software like GRACE or Polymorph Predictor to simulate packing arrangements.
- Lattice energy calculations : Compare dispersion-corrected DFT (e.g., PBE-D3) energies for different polymorphs .
- Thermogravimetric analysis (TGA) : Validate computational predictions with experimental decomposition temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
